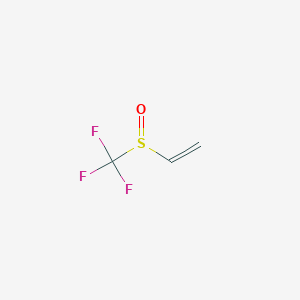

Vinyl(trifluoromethyl) sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vinyl(trifluoromethyl) sulfoxide is a compound that has been studied for its steric and electronic structure . It is considered a potential building block for pharmaceutically and agrochemically relevant products .

Synthesis Analysis

A novel high-yielding approach to trifluoromethyl vinyl sulfoxide from 2-mercaptoethanol and trifluoromethyl iodide has been reported . This compound has demonstrated the ability to react with N-, O-, and S-nucleophiles .Molecular Structure Analysis

Potential functions of internal rotation about the C-S bond in this compound were determined and stationary points were identified by vibrational analysis at the MP2(full)/6-31+G(d), B3PW91/6-31+G(d), and B3PW91/6-311+G(3df,p) levels . Energetically favorable conformations were established, and rotation barriers and molecular geometry parameters were evaluated .Chemical Reactions Analysis

This compound has been used for the first time in high-pressure-mediated 1,3-dipolar cycloaddition reactions with nitrones to synthesize (trifluoromethyl)sulfanyl isoxazolidines . The sulfoxides engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes .Wissenschaftliche Forschungsanwendungen

Fluorescent Protein Research

Trifluoromethanesulfinylethene can be used in the research of fluorescent proteins (FPs). FPs have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications . The compound’s unique properties could potentially enhance the fluorescence spectra of these proteins, leading to more accurate and diverse research outcomes .

Fluorinated Polymers

The compound is used in the synthesis of fluorinated polymers. These polymers exhibit a unique combination of attributes, including chemical inertness, low surface energy, exceptional weather resistance, and intriguing electrical properties . Trifluoromethanesulfinylethene can contribute to the development of novel fluorinated polymers with enhanced solubility, processability, and structural diversity .

Flexible Electronics

Fluorinated polymers, which can be synthesized using Trifluoromethanesulfinylethene, have been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries . These applications are particularly relevant in the era of flexible and wearable electronics .

Nucleophilic Addition Reactions

Trifluoromethanesulfinylethene has been demonstrated to react with N-, O-, and S-nucleophiles . This reactivity can be harnessed in various chemical reactions and processes, expanding the range of possible compounds that can be synthesized.

Drug Development

Trifluoromethanesulfinylethene can be used in the development of new drugs. Many FDA-approved drugs contain the trifluoromethyl group, which can be introduced into organic compounds of interest using reagents like Trifluoromethanesulfinylethene . This can lead to the development of new drugs with unique pharmacological activities .

Internal Rotation Studies

The compound can be used in studies of internal rotation about the C-S bond . Understanding the potential functions of internal rotation in such compounds can provide valuable insights into their chemical behavior and potential applications .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfinyl)ethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWMMZJZQBAVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)

![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)